2-Methylbutyl propionate

Übersicht

Beschreibung

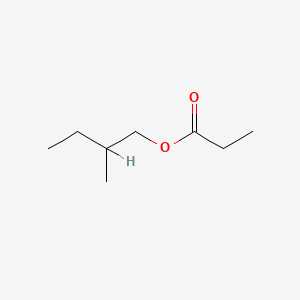

2-Methylbutyl propionate is an ester compound with the molecular formula C8H16O2. It is known for its fruity odor and is commonly used as a flavoring agent in the food industry. Esters like this compound are characterized by their pleasant fragrances, making them valuable in the production of perfumes and flavorings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylbutyl propionate can be synthesized through the esterification reaction between 2-methylbutanol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often distilled to separate the ester from the reaction by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylbutyl propionate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-methylbutanol and propionic acid.

Reduction: Esters can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

Hydrolysis: 2-Methylbutanol and propionic acid.

Reduction: 2-Methylbutanol.

Transesterification: A different ester depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Flavor and Fragrance Industry

2-Methylbutyl propionate is valued for its sweet, fruity aroma reminiscent of tropical fruits. It is widely used in:

- Food Flavoring : As a flavor enhancer in candies, beverages, and baked goods .

- Fragrance Formulations : Incorporated into perfumes and scented products to impart a pleasant scent profile .

Solvent in Chemical Manufacturing

Due to its moderate polarity and low boiling point, this compound serves as an effective solvent for:

- Coatings and Resins : Used in the production of lacquers and coatings, facilitating the dissolution of various compounds .

- Adhesives : Its solvency properties help in formulating adhesives that require specific application characteristics.

Chemical Intermediate

In pharmaceutical synthesis, this compound acts as an intermediate for producing various compounds:

- Pharmaceuticals : Utilized in the synthesis of ester-based drugs such as antifungal agents .

- Pesticides : Some formulations include this compound as a component due to its solvent properties.

Safety and Regulatory Assessments

Safety assessments indicate that this compound does not present significant health risks under normal usage conditions. Studies have shown no genotoxic potential or significant reproductive toxicity concerns at typical exposure levels . The environmental impact assessments classify it as non-persistent and non-bioaccumulative, aligning with regulatory standards for safety in consumer products .

Case Study 1: Flavoring Applications

A study conducted by the European Food Safety Authority evaluated the use of this compound in food products. The compound was found to enhance flavor profiles without adverse health effects when used within established limits. This study supports its continued use in food flavoring applications across Europe .

Case Study 2: Solvent Efficacy

Research published in the American Chemical Society examined the efficacy of various solvents in polymer formulations. The study highlighted that this compound effectively dissolved different polymers compared to traditional solvents, showcasing its potential for improved performance in coating applications .

Wirkmechanismus

The mechanism of action of 2-Methylbutyl propionate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 2-methylbutanol and propionic acid. These products can then enter various metabolic pathways. The molecular targets and pathways involved include esterases and the subsequent metabolic processes of the hydrolysis products .

Vergleich Mit ähnlichen Verbindungen

Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent and in flavorings.

Methyl butyrate: Known for its pineapple-like aroma, used in flavorings and perfumes.

Isopropyl butyrate: Used in fragrances and has a similar ester structure

Uniqueness: 2-Methylbutyl propionate is unique due to its specific combination of 2-methylbutanol and propionic acid, giving it a distinct fruity aroma that is different from other esters. Its specific applications in the flavor and fragrance industry highlight its importance .

Biologische Aktivität

2-Methylbutyl propionate, also known as butyl 2-methylpropanoate, is an organic compound classified as a carboxylic acid ester. Its chemical formula is and it is commonly used in the fragrance and flavor industry due to its pleasant fruity aroma. This compound has garnered attention for its potential biological activities, which are the focus of this article.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | Butyl 2-methylpropanoate |

| CAS Number | 97-87-0 |

| Molecular Weight | 144.2114 g/mol |

| Melting Point | <25 °C |

| Structure | Chemical Structure |

Metabolic Pathways

This compound is primarily metabolized in organisms through enzymatic pathways involving esterases and hydrolases. In yeast, particularly Saccharomyces cerevisiae, it can be produced during fermentation processes, contributing to the overall flavor profile of fermented products .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound. A notable study reported a No Observed Adverse Effect Concentration (NOAEC) of 2375 mg/m³ in inhalation studies with rats, indicating that exposure at this level did not result in significant adverse effects . Histopathological evaluations revealed mild to moderate changes in lung tissue at higher concentrations, but no severe toxicity was noted at lower levels.

Safety Assessments

The European Food Safety Authority (EFSA) has classified this compound as safe for use in food flavorings at specified concentrations (up to 25 mg/kg for certain animal feeds). It is considered an irritant to skin and eyes but does not present significant risks when used within established safety limits .

Flavoring Applications

In various studies, this compound has been utilized as a flavoring agent in food products. Its fruity aroma makes it suitable for use in confectionery and beverages. Research indicated that sensory evaluations confirmed consumer preference for products containing this compound compared to those without it.

Fermentation Studies

A study on Saccharomyces cerevisiae demonstrated that the presence of this compound positively influenced volatile compound production during fermentation. This suggests its role in enhancing the aromatic qualities of yeast-fermented beverages .

Eigenschaften

IUPAC Name |

2-methylbutyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(3)6-10-8(9)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJLYXCJBPXRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862942 | |

| Record name | 1-Butanol, 2-methyl-, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-20-2 | |

| Record name | 2-Methylbutyl propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 2-methyl-, 1-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-methyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol, 2-methyl-, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.